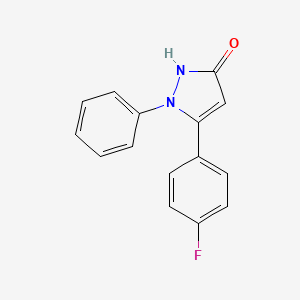

1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-phenyl-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-8-6-11(7-9-12)14-10-15(19)17-18(14)13-4-2-1-3-5-13/h1-10H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTFGWRCMFHXIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=O)N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol typically involves a two-step reaction. The first step is the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. This is followed by oxidative aromatization of pyrazoline under conventional heating to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrazine derivatives, semicarbazide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Exhibits antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, and anti-tumor activities.

Medicine: Potential use in developing drugs for treating breast cancer and other diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity similar to that of native ligands . This interaction can modulate various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

- Fluorinated Pyrazoles: 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole () differs by incorporating a trifluoropropenyl group and additional fluorine atoms. The trifluoromethyl substituent enhances lipophilicity and metabolic stability compared to the hydroxyl group in the target compound . Molecular docking studies show comparable binding affinity to the human estrogen receptor (ERα) as the native ligand 4-OHT, suggesting bioactivity differences due to substituent size .

- Halogen-Substituted Derivatives: Isostructural compounds 4 (Cl-substituted) and 5 (Br-substituted) () demonstrate that halogen substitutions at the 4-position of the aryl group minimally affect crystal packing but influence intermolecular interactions.

Structural and Crystallographic Insights

- Crystal Packing : Isostructural compounds 4 and 5 () exhibit nearly identical unit cells despite Cl/Br differences, suggesting that the target compound’s 4-fluorophenyl group may adopt similar packing motifs. However, fluorinated analogs can display unique hydrogen-bonding networks due to the hydroxyl group’s polarity .

- Conformational Flexibility : Derivatives like 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole () show planar pyrazole cores with substituent-dependent dihedral angles. The target compound’s hydroxyl group may introduce torsional strain, affecting molecular conformation .

Data Table: Key Comparisons

Biological Activity

1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, synthesis, and biological implications of this compound, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl hydrazine with appropriate carbonyl compounds under controlled conditions. For example, one study reported synthesizing a related pyrazole derivative through microwave-assisted methods, achieving a yield of 71% . The structure was confirmed using spectroscopic techniques such as NMR and FTIR.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole moiety have demonstrated cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116) . The IC50 values for these compounds can vary widely, with some derivatives showing potent activity (e.g., IC50 = 6.76 µg/mL for certain analogs) compared to standard treatments like 5-fluorouracil .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. Studies have shown that they can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . The mechanism often involves the modulation of NF-kB signaling pathways and the inhibition of COX enzymes.

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been documented extensively. They exhibit activity against a range of pathogens, including bacteria and fungi. The presence of fluorine in the structure may enhance this activity by increasing lipophilicity and bioavailability .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical and experimental settings:

- Antitumor Activity : A study evaluated the anticancer effects of various pyrazole derivatives on human cancer cell lines. The results indicated that specific modifications in the pyrazole structure could significantly enhance cytotoxicity .

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of a series of pyrazole compounds, demonstrating their ability to reduce edema in animal models by inhibiting inflammatory mediators .

- Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of a novel pyrazole derivative against resistant bacterial strains, showing promising results that suggest potential for therapeutic applications in infectious diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Q & A

Q. What are the common synthetic routes for preparing 1-Phenyl-5-(4-fluorophenyl)-1H-pyrazole-3-ol, and what reaction conditions are typically employed?

- Methodological Answer : The compound is synthesized via condensation reactions. A typical approach involves refluxing a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione) with phenyl hydrazine in a solvent system of ethanol and glacial acetic acid (7:3 ratio) for 7–12 hours under nitrogen. Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent), followed by recrystallization from ethanol . Non-conventional methods, such as microwave-assisted synthesis, may reduce reaction times but require optimization of irradiation parameters .

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Assign peaks to aromatic protons (δ 6.5–8.0 ppm), pyrazole protons (δ 5.5–6.5 ppm), and hydroxyl groups (broad singlet near δ 10–12 ppm). Substituent effects from fluorophenyl groups cause distinct splitting patterns .

- X-ray Crystallography : Determines molecular conformation and packing. For example, dihedral angles between the pyrazole ring and fluorophenyl/phenyl groups (e.g., 16.83°–51.68°) reveal steric interactions and planarity, critical for understanding solubility and reactivity .

Advanced Questions

Q. What computational strategies predict the biological activity of fluorophenyl-substituted pyrazoles, and how are QSAR models validated?

- Methodological Answer :

- QSAR Modeling : Use descriptors like Hammett constants (σ), molar refractivity, and LogP to correlate electronic/steric properties with activity. For anti-cancer applications (e.g., MCF-7 cells), models with R² > 0.85 and Q² > 0.7 are validated via leave-one-out cross-validation and external test sets .

- Molecular Docking : Dock derivatives into target receptors (e.g., Polo-like kinase 1) using AutoDock Vina. Binding affinities (ΔG < −8 kcal/mol) and hydrogen-bonding interactions with active-site residues (e.g., Lys178, Asp194) prioritize candidates for synthesis .

Q. How does molecular conformation, determined by crystallography, influence physicochemical properties and reactivity?

- Methodological Answer :

- Dihedral Angle Analysis : Smaller angles (e.g., <20°) between pyrazole and fluorophenyl groups enhance π-π stacking, improving binding to hydrophobic enzyme pockets. Larger angles (>45°) reduce conjugation, lowering UV absorption intensity .

- Hydrogen Bonding : Intramolecular O–H···N bonds stabilize the enol tautomer, increasing acidity (pKa ~8–10) and influencing tautomeric equilibrium in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.